molecular formula C7H15N3O2 B3169203 tert-butyl N-(N-methylcarbamimidoyl)carbamate CAS No. 935530-93-1

tert-butyl N-(N-methylcarbamimidoyl)carbamate

Cat. No. B3169203
M. Wt: 173.21 g/mol
InChI Key: ZRVRWZWKWRXWEG-UHFFFAOYSA-N
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Description

“tert-butyl N-(N-methylcarbamimidoyl)carbamate” is a chemical compound with the molecular formula C7H15N3O2 . It is also known by other names such as “1-(tert-Butoxycarbonyl)-3-methylguanidine”, “t-Butyl N-(N-methylcarbamimidoyl)carbamate”, and "tert-butyl imino(methylamino)methylcarbamate" .


Molecular Structure Analysis

The InChI code for “tert-butyl N-(N-methylcarbamimidoyl)carbamate” is 1S/C7H15N3O2/c1-7(2,3)12-6(11)10-5(8)9-4/h1-4H3, (H3,8,9,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “tert-butyl N-(N-methylcarbamimidoyl)carbamate” is 173.21 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Environmental Presence and Fate

  • Synthetic phenolic antioxidants, including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are widely used in industrial and commercial products. They have been detected in various environmental matrices and human samples. Some transformation products detected both in the environment and in humans may have toxicity effects potentially worse than their parent compounds (Liu & Mabury, 2020).

Application in Pollution Treatment

  • Radio frequency (RF) plasma reactors have been applied to decompose air toxics, including methyl tert-butyl ether (MTBE), demonstrating the feasibility of applying RF plasma for converting and decomposing MTBE into various substances (Hsieh et al., 2011).

Bioremediation of Environmental Contaminants

  • The biodegradation and bioremediation of MTBE under various conditions, including aerobic and anaerobic, have been documented. Recent advancements indicate the potential for natural anaerobic transformation of MTBE and suggest that in situ bioremediation has been enhanced by adding air or oxygen, or by adding microorganisms and air or oxygen (Fiorenza & Rifai, 2003).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “tert-butyl N-(N-methylcarbamimidoyl)carbamate” can provide detailed safety and hazard information . It is always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

tert-butyl N-(N'-methylcarbamimidoyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c1-7(2,3)12-6(11)10-5(8)9-4/h1-4H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVRWZWKWRXWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(N-methylcarbamimidoyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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